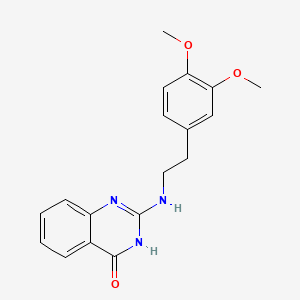
2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core and a dimethoxyphenethylamine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dimethoxyphenethylamine Moiety: This step involves the nucleophilic substitution reaction of the quinazolinone core with 3,4-dimethoxyphenethylamine under appropriate conditions, such as heating in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced quinazolinone derivatives, as well as substituted quinazolinone compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((3,4-Dimethoxyphenethyl)amino)quinazoline: Lacks the carbonyl group at the 4-position, resulting in different chemical and biological properties.
2-((3,4-Dimethoxyphenethyl)amino)benzamide: Contains a benzamide core instead of a quinazolinone core, leading to variations in reactivity and activity.
3,4-Dimethoxyphenethylamine: A simpler compound with only the dimethoxyphenethylamine moiety, used as a precursor in the synthesis of more complex molecules.
Uniqueness
2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one is unique due to its combination of a quinazolinone core and a dimethoxyphenethylamine moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
61741-47-7 |
|---|---|
Molekularformel |
C18H19N3O3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H19N3O3/c1-23-15-8-7-12(11-16(15)24-2)9-10-19-18-20-14-6-4-3-5-13(14)17(22)21-18/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21,22) |
InChI-Schlüssel |
AYTRTDDDNOJUAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3C(=O)N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12928617.png)
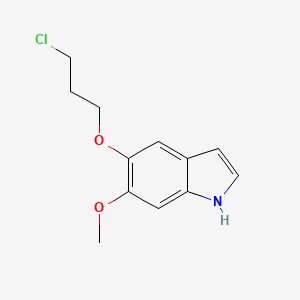
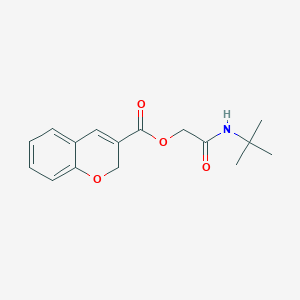
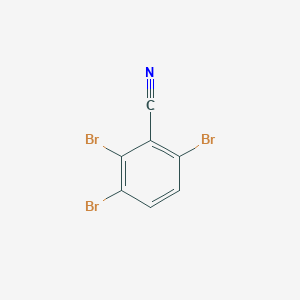
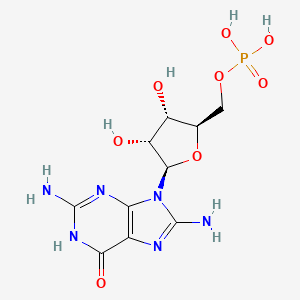
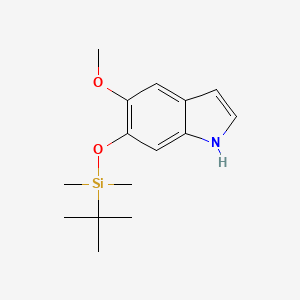


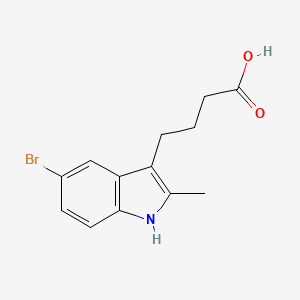
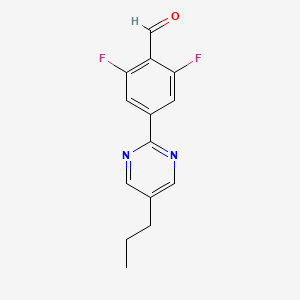

![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/structure/B12928687.png)
![3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12928689.png)
![rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide](/img/structure/B12928694.png)
